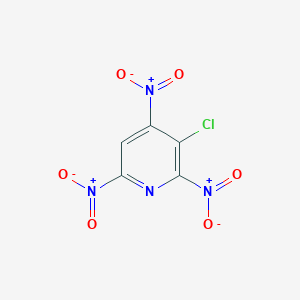
3-tert-butyl-N,N,2-trimethylpent-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-N,N,2-trimethylpent-3-enamide is a chemical compound with the molecular formula C12H23NO It is known for its unique structure, which includes a tert-butyl group and a pent-3-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N,N,2-trimethylpent-3-enamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This method is efficient and can be performed under solvent-free conditions at room temperature . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and solvent-free conditions is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N,N,2-trimethylpent-3-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amide derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amide derivatives. Substitution reactions can result in a variety of substituted amides.
Scientific Research Applications
3-tert-butyl-N,N,2-trimethylpent-3-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N,N,2-trimethylpent-3-enamide involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in its reactivity and interactions. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl amides: These compounds share the tert-butyl amide group and have similar reactivity patterns.
N,N-dimethyl amides: These compounds have similar structures but differ in the substituents on the nitrogen atom.
Uniqueness
3-tert-butyl-N,N,2-trimethylpent-3-enamide is unique due to its specific structure, which includes both a tert-butyl group and a pent-3-enamide moiety. This combination imparts distinctive properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
922177-56-8 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-tert-butyl-N,N,2-trimethylpent-3-enamide |
InChI |
InChI=1S/C12H23NO/c1-8-10(12(3,4)5)9(2)11(14)13(6)7/h8-9H,1-7H3 |
InChI Key |
DHCZUBCXSIHNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(C)C(=O)N(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
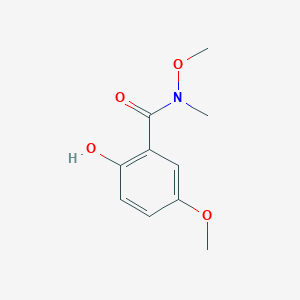
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
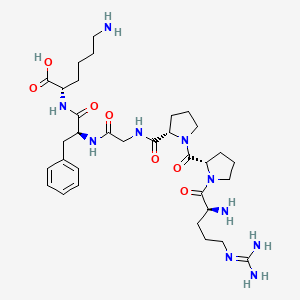

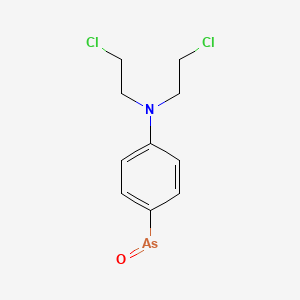

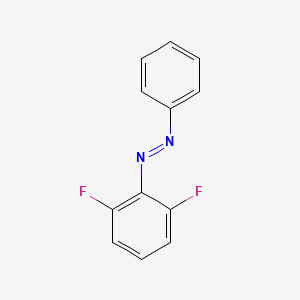
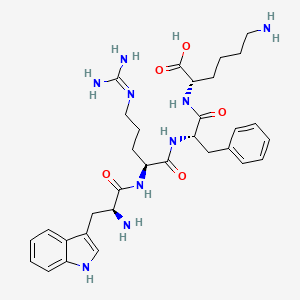
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

